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Mordant Orange 29

Cat. No.: B1620396
CAS No.: 6054-86-0
M. Wt: 441.4 g/mol
InChI Key: YAJDUQNWUWXIBO-UHFFFAOYSA-M
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Description

Overview of C.I. Mordant Orange 29 as a Multifunctional Mordant Dye

C.I. This compound is recognized for its multifunctionality, serving as a valuable tool in diverse scientific applications. medchemexpress.commedchemexpress.com Its primary role is in dyeing textiles, where it imparts a vibrant orange color. worlddyevariety.com Beyond traditional dyeing, its properties are being explored in more advanced fields. For instance, it has applications in the development of dye-sensitized solar cells. medchemexpress.comcaltagmedsystems.co.uk In biological research, dyes like C.I. This compound are crucial for observing and analyzing cellular structures, tracking biomolecules, and evaluating cell functions. medchemexpress.commedchemexpress.com

The manufacturing process for C.I. This compound involves the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com This synthesis results in a compound with the molecular formula C₁₆H₁₂N₅NaO₇S. worlddyevariety.com

Table 1: Chemical and Physical Properties of C.I. This compound

Property Value
C.I. Name This compound
C.I. Number 18744
CAS Registry Number 6054-86-0
Molecular Formula C₁₆H₁₂N₅NaO₇S
Molecular Weight 441.35 g/mol
Chemical Class Single Azo Dye

Data sourced from multiple references. worlddyevariety.com

Contextualizing Mordant Dyes within Organic Chemistry and Materials Science

Mordant dyes represent a significant class of colorants in both organic chemistry and materials science. britannica.com Their defining characteristic is the requirement of a mordant to fix the dye to a material, a principle that has been utilized for centuries. britannica.comtaylorandfrancis.com The mordant, often a metal salt of aluminum, chromium, iron, or copper, forms a coordination complex with the dye molecule and the substrate, thereby improving the dye's adherence and colorfastness. vaia.combritannica.comslideshare.net

In organic chemistry , the study of mordant dyes has been instrumental in understanding reaction mechanisms, particularly the formation of coordination complexes. slideshare.net The synthesis of alizarin (B75676), a natural mordant dye, in the 19th century was a landmark achievement that spurred the development of synthetic organic chemistry. vaia.com The interaction between the dye, mordant, and substrate involves complex chemical bonding, offering a rich area for research into molecular interactions. flinnsci.com The structure of the dye molecule, particularly the presence of functional groups like hydroxyl (-OH) and carboxyl (-COOH), is critical for chelation with the metal ions of the mordant. mdpi.com

In materials science , mordant dyes are integral to the coloration of various materials, including textiles like wool, cotton, and silk, as well as leather and certain synthetic fibers. britannica.comresearchgate.net The choice of mordant can significantly influence the final color, allowing for a wide palette from a single dye. vaia.combritannica.com For example, alizarin produces a red color with an aluminum mordant and a black-violet hue with an iron mordant. britannica.com The application of mordant dyes can also enhance the durability and resistance of materials to fading from light, washing, and rubbing. vaia.com Research in this area focuses on optimizing dyeing processes, developing more environmentally friendly mordants, and exploring the use of mordant dyes in creating functional materials with specific optical or electronic properties. researchgate.netaalto.fi

Current Research Trajectories and Future Directions for C.I. This compound

Current research involving C.I. This compound and similar azo dyes is multifaceted, extending beyond their traditional use in textiles. One area of investigation is their application in analytical chemistry and sensor technology. The interaction of azo dyes with various analytes can lead to changes in their spectral properties, a phenomenon that can be harnessed for detection and quantification. researchgate.net

In the field of materials science, there is ongoing research into the use of mordant dyes in combination with natural dyes to expand the color range and improve the fastness of dyed textiles. scinito.airesearchgate.net Studies have explored the optimization of dyeing conditions for cotton using mordant dyes like C.I. Mordant Orange 6, a related compound, to achieve shades comparable to those from natural dyes. researchgate.net

Future research is likely to focus on several key areas. The development of more sustainable and eco-friendly dyeing processes is a major driver, with a focus on using bio-mordants derived from natural sources. aalto.finih.gov There is also potential for the application of C.I. This compound in advanced materials, such as in the fabrication of specialized coatings or as a component in optoelectronic devices. Further investigation into the electrochemical properties of azo dyes could open up new avenues for their use in energy storage and conversion technologies. nih.gov The study of dye-surfactant interactions also remains an active area of research, with implications for improving dyeing efficiency and developing new formulations. sci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N5NaO7S B1620396 Mordant Orange 29 CAS No. 6054-86-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6054-86-0

Molecular Formula

C16H12N5NaO7S

Molecular Weight

441.4 g/mol

IUPAC Name

sodium 2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H13N5O7S.Na/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8,14,22H,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

YAJDUQNWUWXIBO-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)C3=CC=CC=C3.[Na+]

Other CAS No.

6054-86-0

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of C.i. Mordant Orange 29

Contemporary Synthetic Approaches to Azo Dye Systems Relevant to C.I. Mordant Orange 29

The synthesis of azo dyes like C.I. This compound traditionally involves diazotization and coupling reactions. However, modern approaches focus on optimizing these reactions and exploring innovative catalytic methods to enhance efficiency and sustainability.

The manufacturing process for C.I. This compound involves the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com The optimization of such two-step reactions is crucial for improving yield and purity. scispace.com Key parameters that can be controlled to optimize these reactions include pH and temperature. numberanalytics.com

Recent advancements have explored the use of microreactor technology to facilitate reaction screening and optimization. scispace.comresearchgate.net This technology offers a large surface area and short molecular diffusion distances, which can lead to rapid and efficient synthesis. scispace.com For instance, a study on the in-situ generation of azo compounds in microreactors demonstrated a significant increase in conversion rates in a much shorter time compared to traditional batch reactors. scispace.comscispace.com Phase transfer catalysts have also been employed to improve the yield of azo coupling reactions, particularly for compounds that are not easily soluble in aqueous solutions. scispace.com

ParameterTraditional MethodOptimized Microreactor Method
Reaction Time Several hoursApprox. 2.4 minutes scispace.com
Conversion Rate Variable, often lowerUp to 99% for specific analogs scispace.com
Solvent Usage Often requires organic solventsCan be performed in continuous-flow systems, potentially reducing solvent waste scispace.com
Temperature Control Crucial, typically 0-5 °C for diazonium salt stability scispace.comPrecise temperature control is a feature of microreactors

This table provides a generalized comparison based on findings for analogous azo dye syntheses.

The quest for greener and more efficient synthetic routes has led to the exploration of innovative catalytic systems. Ionic liquids (ILs) and microwave irradiation have emerged as promising technologies in azo dye synthesis. mdpi.comscielo.org.mxresearchgate.net

Ionic liquids, being composed of ions, absorb microwave irradiation very efficiently, leading to rapid and uniform heating. scielo.org.mx This synergy can significantly accelerate reaction rates and improve yields. scielo.org.mxnih.gov For instance, a one-pot, solvent-free synthesis of 5-arylazo-8-hydroxyquinolines using a Brönsted acidic ionic liquid under microwave irradiation was achieved with good yields in just 1-2 minutes. researchgate.net This method also offers the advantage of easy recovery and reuse of the ionic liquid. researchgate.net

Microwave-assisted synthesis, in general, has been shown to be a rapid and metal-catalyst-free method for producing a wide variety of unsymmetrical azo dyes. nih.gov This technique often results in high yields and simplifies the isolation and purification processes. nih.gov The use of microwave irradiation can also reduce the amount of waste generated compared to traditional methods. researchgate.net

Catalytic SystemAdvantages
Ionic Liquids (ILs) - Act as both solvent and catalyst. scielo.org.mx- Thermally stable. researchgate.net- Recyclable. nih.gov- Can lead to the formation of products with different morphologies. mdpi.com
Microwave Irradiation - Rapid reaction times (minutes). nih.gov- High yields. nih.gov- Can be performed under solvent-free conditions. scielo.org.mx- Reduces energy consumption and waste. researchgate.net

This table summarizes the key benefits of using ionic liquids and microwave irradiation in the synthesis of azo dyes.

Physicochemical Dynamics and Interaction Mechanisms of C.i. Mordant Orange 29

Photochemistry and Photodegradation Kinetics of C.I. Mordant Orange 29

The degradation of dyes, including C.I. This compound, can be achieved through photochemical processes. mdpi.com This involves the breakdown of large, complex molecules into simpler, non-toxic ones through the action of light, with or without the presence of catalysts or oxidants. mdpi.com

Mechanistic Investigations of Photochemical Transformations

The photochemical transformation of azo dyes like C.I. This compound is initiated by the absorption of photons, leading to an excited state susceptible to chemical change. ekb.eg This process often involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which are primary agents in the degradation of the dye molecule. mdpi.commdpi.com The initial and crucial step in the degradation of azo dyes is the cleavage of the chromophoric azo (–N=N–) bond. sciencepub.net

Computational chemistry, including density functional theory and molecular dynamics, provides powerful tools for investigating the intricate mechanisms of photochemical reactions. escholarship.org These methods can elucidate the potential energy surfaces and the dynamics of the molecule as it transitions from an excited state back to the ground state, revealing the pathways that lead to product formation. escholarship.org

Influence of Oxidants and Catalysts on Photodegradation Efficiency

The efficiency of photodegradation can be significantly enhanced by the addition of oxidants and catalysts. ekb.eg Common oxidants used in these advanced oxidation processes (AOPs) include hydrogen peroxide (H₂O₂) and ozone (O₃). nih.gov These substances, when combined with UV radiation, generate a higher concentration of hydroxyl radicals, thereby accelerating the degradation of the dye. mdpi.comsciencepub.net

For instance, the UV/H₂O₂ process has been shown to be effective in degrading mordant dyes. sciencepub.net The photo-Fenton process, which involves the use of Fe²⁺ ions in conjunction with H₂O₂ and UV light, is another highly efficient method for dye degradation. sciencepub.net The presence of Fe²⁺ catalyzes the decomposition of H₂O₂ to produce more hydroxyl radicals, leading to a faster degradation rate compared to the Fenton process (Fe²⁺/H₂O₂) alone. sciencepub.net

The use of photocatalysts, such as titanium dioxide (TiO₂), is also a common strategy. mdpi.com When irradiated with UV light, TiO₂ generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl and superoxide (B77818) radicals, respectively. mdpi.com The efficiency of these catalysts can be further improved by sensitizing them with other materials. maastrichtuniversity.nl

Adsorption Phenomena and Surface Interactions of C.I. This compound

Adsorption is a widely used method for the removal of dyes from aqueous solutions due to its efficiency and operational simplicity. rsc.org This process involves the accumulation of dye molecules onto the surface of a solid adsorbent. rsc.org

Adsorption Kinetics and Isotherm Modeling for C.I. This compound onto Diverse Adsorbents

The study of adsorption kinetics provides insights into the rate at which a dye is removed from a solution. The process often exhibits a rapid initial phase, where the dye molecules are adsorbed onto the readily available sites on the adsorbent surface. This is followed by a slower phase as the system approaches equilibrium. ekb.egnih.gov

To quantitatively describe the adsorption process, various kinetic models are employed. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the experimental data. For instance, the adsorption of Mordant Orange 1 onto coal fly ash has been shown to follow pseudo-second-order kinetics. scielo.br

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. nih.govscielo.br Several isotherm models, including the Langmuir, Freundlich, and Sips models, are used to fit the experimental data. nih.govresearchgate.netnih.gov The Langmuir model assumes a monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. nih.govrsc.org

Table 1: Adsorption Isotherm Model Parameters for Mordant Orange 1 on Coal Fly Ash at Different Temperatures

Temperature (°C) Langmuir Model Freundlich Model
qm (mg/g) KL (L/mg) KF ((mg/g)(L/mg)1/n) n
20 18.0 ± 0.5 0.28 ± 0.03 5.3 ± 0.3 3.1 ± 0.2
30 19.3 ± 0.7 0.33 ± 0.04 6.2 ± 0.4 3.2 ± 0.2

This table is generated based on data for Mordant Orange 1, a related mordant dye, to illustrate typical isotherm parameters. Specific data for C.I. This compound was not available in the search results. scielo.br

Elucidation of Adsorption Mechanisms: Electrostatic, Ion Exchange, Surface Complexation, and π–π Interactions

The adsorption of dyes onto adsorbents is governed by a variety of interaction mechanisms. rsc.org The specific mechanism depends on the chemical nature of both the dye molecule and the adsorbent surface.

Electrostatic Interactions: This is a significant mechanism, particularly for ionic dyes. researchgate.net The surface of an adsorbent can become charged in an aqueous solution, and if the charge is opposite to that of the dye ion, strong electrostatic attraction occurs. nih.gov For anionic dyes like C.I. This compound, adsorption is favored on surfaces that are positively charged.

Ion Exchange: In this process, ions on the surface of the adsorbent are exchanged for dye ions in the solution. rsc.org This is a common mechanism for adsorbents that possess exchangeable ions.

Surface Complexation: This involves the formation of coordinate bonds between the dye molecule and functional groups on the adsorbent surface. rsc.org

π–π Interactions: These interactions can occur between the aromatic rings of the dye molecule and the surface of certain adsorbents, such as those containing graphitic carbon. rsc.org

Metal Complexation Chemistry of C.I. This compound

Mordant dyes, by definition, form coordination complexes with metal ions. scribd.com This complexation is essential for their application in dyeing, as it leads to the formation of an insoluble metal-dye complex on the fiber, which enhances the fastness properties of the dyeing. sdc.org.ukscbt.com

C.I. This compound is a single azo dye with the molecular formula C₁₆H₁₂N₅NaO₇S. worlddyevariety.com It is synthesized through the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid and subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com The presence of hydroxyl and azo groups in its structure makes it an excellent ligand for forming stable complexes with various metal ions.

The most common metal ions used for mordanting are chromium, aluminum, copper, and iron. sdc.org.ukscbt.com The formation of these metal complexes significantly alters the color and stability of the dye. For example, iron salts are often used to produce brown shades and improve the fastness properties of mordant dyes. sdc.org.uk The geometry of the resulting metal complex is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the dye ligand. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
C.I. This compound
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
Hydrogen peroxide
Ozone
Iron(II)
Titanium dioxide
Mordant Orange 1

Coordination Modes and Ligand Behavior of C.I. This compound with Transition Metal Ions

C.I. This compound, an anionic monoazo dye, functions as a polydentate ligand, capable of forming stable coordination complexes with various transition metal ions. Its molecular structure, derived from the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid and coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, contains several donor atoms that facilitate chelation. worlddyevariety.comnih.gov The primary coordinating sites are the hydroxyl (-OH) group positioned ortho to the azo linkage, the carbonyl oxygen of the pyrazolone (B3327878) ring, and one of the nitrogen atoms of the azo group (-N=N-). nih.govdaryatamin.com This arrangement allows the dye to act as a bidentate or tridentate ligand.

The interaction involves the metal ion acting as a Lewis acid, accepting electron pairs from the oxygen and nitrogen donor atoms of the dye ligand. epa.gov Transition metals such as chromium(III), iron(III), and cobalt(III) are most commonly used to form these metal-complex dyes. daryatamin.com The formation of these coordination compounds is fundamental to the mordanting process, where the metal ion bridges the dye molecule to the substrate. nih.gov Bifunctional azo dyes with similar structures can form complexes of varying stoichiometry, such as 1:1 (one metal ion to one dye molecule) or 1:2 (one metal ion to two dye molecules), depending on the coordination number of the metal ion. epa.gov

Functional GroupRole in CoordinationTypical Metal Ions
Ortho-hydroxyl (-OH)Primary donor site, deprotonates to form a strong coordinate bond.Cr(III), Fe(III), Al(III), Co(III)
Azo group (-N=N-)Nitrogen atoms act as electron pair donors.Cr(III), Fe(III), Co(III)
Pyrazolone Carbonyl (-C=O)Oxygen atom acts as a key electron pair donor.Cr(III), Fe(III), Co(III)
Sulfonate group (-SO₃⁻)Confers water solubility and anionic character; generally not involved in primary coordination but influences interactions.N/A

Structural Characterization of C.I. This compound Metal Chelates

The chelation of C.I. This compound with a transition metal ion results in the formation of a stable, multi-ring metal complex. The specific geometry of the resulting chelate is dictated by the coordination number and preferred stereochemistry of the central metal ion. For hexacoordinate ions like chromium(III) and cobalt(III), the complexes typically adopt an octahedral geometry. libretexts.org In many cases, these complexes have a 1:2 metal-to-dye stoichiometry, where two tridentate dye ligands coordinate to a single metal ion to satisfy its coordination sphere. epa.gov For metal ions with four coordination sites, 1:1 complexes can be formed. epa.gov

The structure of these complexes is often characterized using techniques such as UV-visible spectroscopy, which reveals shifts in absorption maxima upon complexation, and computational modeling. For instance, studies on the related C.I. Mordant Blue 29 complex with iron(III) have utilized methods like the Hartree-Fock method to calculate and optimize the geometry of the resulting chelate. researchgate.net The resulting structure is a stable, often planar, coordination compound where the metal ion is centrally locked by the ligand's donor atoms. This chelate formation is what transforms the soluble dye into an insoluble pigment fixed on the fiber. scbt.com

PropertyDescription
Central Metal Ion Typically a transition metal such as Cr(III), Fe(III), Co(III). daryatamin.com
Stoichiometry Commonly 1:2 (Metal:Dye) for octahedral metals; can be 1:1. epa.gov
Coordination Geometry Often octahedral for Cr(III) and Co(III). libretexts.org
Ligand Type C.I. This compound acts as a polydentate (bidentate or tridentate) ligand. nih.govdaryatamin.com
Resulting Complex A stable, often insoluble, metal chelate. scbt.com

Impact of Metal Complexation on Dye Stability and Spectral Properties

The complexation of C.I. This compound with metal ions profoundly alters its physicochemical properties, most notably its color, solubility, and stability. The formation of the metal chelate is responsible for a significant bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the dye's visible absorption spectrum, which is the principle behind the wide range of shades achievable with mordant dyes.

Crucially, metal complexation significantly enhances the dye's stability, particularly its fastness to light and washing. sdc.org.uk The unmetallized dye is more susceptible to degradation, but the formation of the robust coordination complex protects the vulnerable azo bond from photolytic or chemical cleavage. researchgate.net Transition metals with empty d-orbitals, such as iron, can participate in back-bonding, which further enhances the photostability of the azo dye complex. researchgate.net This process transforms the water-soluble dye into a larger, insoluble pigment that becomes physically trapped within the fiber matrix, leading to high wash fastness. scbt.comsdc.org.uk Studies on similar mordant dyes show that the use of iron or copper mordants can produce darker shades with improved wash fastness compared to other metals like aluminum.

PropertyUnmetallized DyeMetal Chelate (Complex)
Solubility Generally soluble in water.Generally insoluble in water. sdc.org.uk
Color Orange. worlddyevariety.comVaries with metal ion (e.g., brownish, reddish shades). sdc.org.uk
Light Fastness Moderate. researchgate.netSignificantly improved. sdc.org.ukresearchgate.net
Wash Fastness Low to moderate.Good to excellent. sdc.org.uk

Interactions of C.I. This compound with Amphiphilic and Polymeric Systems

Spectroscopic Studies of Dye-Surfactant Aggregation in Aqueous Solutions

As an anionic dye containing a sulfonate group, C.I. This compound exhibits strong interactions with cationic surfactants in aqueous solutions. nih.gov Spectroscopic studies on similar anionic dye systems reveal that these interactions occur at surfactant concentrations well below the critical micelle concentration (CMC) of the pure surfactant. sci-hub.senih.gov The primary driving force is the electrostatic attraction between the anionic head of the dye molecule and the cationic head of the surfactant, leading to the formation of dye-surfactant ion pairs or complexes. sci-hub.seacs.org

The formation of these aggregates is readily observed through UV-vis spectroscopy, which often shows the appearance of a new absorption band or a significant shift in the existing bands as the dye molecules are brought into close proximity within the aggregate. researchgate.netnih.gov This phenomenon is sometimes referred to as premicellar aggregation. sci-hub.se As the concentration of the cationic surfactant increases and exceeds the CMC, the dye-surfactant aggregates can be solubilized into the hydrophobic core of the micelles, causing the dye molecules to exist in a monomeric state within the micellar environment. nih.govresearchgate.net The strength of these interactions and the tendency to form aggregates are influenced by factors such as the hydrophobic character of the surfactant's alkyl chain. nih.gov

Interaction SystemObservationMethod
Anionic Dye + Cationic Surfactant (e.g., CTAB)Strong interaction and complex formation in premicellar region. sci-hub.seAbsorption Spectroscopy sci-hub.se
Anionic Dye + Cationic SurfactantAppearance of a new absorption band, indicating aggregation. nih.govUV-vis Spectroscopy nih.gov
Anionic Dye + Anionic Surfactant (e.g., SDS)Repulsive forces dominate; no stable complex formed. sci-hub.seAbsorption Spectroscopy sci-hub.se
Anionic Dye + Nonionic SurfactantWeak interactions with minimal spectral changes. researchgate.netAbsorption Spectroscopy researchgate.net

Mechanisms of Interaction with Textile Fibers and Other Substrates

The mechanism by which C.I. This compound binds to textile fibers is the cornerstone of mordant dyeing and varies significantly with the type of substrate. researchgate.net The process relies on the formation of a ternary complex between the fiber, the metal mordant, and the dye. nih.gov

For protein fibers such as wool, which contain abundant carboxyl (-COOH) and amino (-NH₂) groups, the metal ion (e.g., Cr³⁺) can form coordinate bonds with these functional groups on the fiber as well as with the ligand groups on the dye molecule. nih.gov This creates a highly stable, insoluble dye-metal-fiber complex that is firmly anchored within the fiber's structure, resulting in excellent fastness properties. researchgate.net

For cellulosic fibers like cotton, which lack suitable native functional groups for direct coordination, the use of a mordant is essential for dyeing. nih.gov The mechanism typically involves a multi-step process where the fabric is first treated with a metal salt solution. researchgate.net The metal ions are adsorbed onto the cellulose (B213188) surface. Subsequently, when the dye is introduced, it forms a complex with the metal ions already fixed on the fiber. researchgate.netresearchgate.net To improve the uptake and fixation of the metal mordant on cotton, substances rich in tannins are often used as "bio-mordants." nih.gov Tannins, which are natural phenolic compounds, can bind to cellulose and provide effective sites for chelating the metal ions, which then become available to complex with the dye. nih.gov The adsorption process is governed by physicochemical factors including the surface area and the specific interactions between the substrate (adsorbent) and the dye (adsorbate). iwaponline.com

Fiber TypeInteraction MechanismRole of Mordant
Wool (Protein Fiber) The metal ion forms coordinate bonds with functional groups on both the dye and the fiber (-COOH, -NH₂). nih.govActs as a bridge, creating a stable ternary dye-metal-fiber complex. nih.govresearchgate.net
Cotton (Cellulosic Fiber) The metal ion is first adsorbed onto the fiber. The dye then complexes with the fixed metal ion. researchgate.netEssential for dye fixation, as cotton lacks native coordination sites. nih.gov
Cotton with Tannin Tannin is applied to the cotton, providing phenolic groups that chelate the metal ion, which then binds the dye. nih.govThe tannin acts as an intermediary to bind the metal mordant to the cellulose structure. nih.gov

Theoretical and Computational Studies of C.i. Mordant Orange 29

Structure-Property Relationship Investigations for C.I. Mordant Orange 29 Analogs

No computational studies were identified that systematically investigate the structure-property relationships of analogs of C.I. This compound.

Due to the absence of specific research data for C.I. This compound in these advanced computational areas, this article cannot be generated at this time while adhering to the strict requirements of scientific accuracy and focus.

Computational Prediction of Color and Fastness Properties

The color of a dye is determined by its absorption of light in the visible spectrum. Computational models can predict the maximum absorption wavelength (λmax) by calculating the electronic transitions within the dye molecule. For an azo dye like C.I. This compound, the electronic properties are largely governed by the π-conjugated system that includes the azo group (-N=N-) and the aromatic rings. The substituents on these rings, such as the chloro, hydroxyl, and sulfonic acid groups in C.I. This compound, significantly influence the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is directly related to the λmax and thus the color of the dye.

Fastness properties, such as light fastness and wash fastness, are related to the dye's stability and its interaction with the fabric. Computational methods can predict these properties by analyzing various molecular descriptors. For instance, light fastness can be correlated with the dye's photostability. Theoretical calculations can model the photochemical degradation pathways, identifying the bonds most likely to break upon exposure to light. The strength of the interaction between the dye molecule and the fiber, which is crucial for wash fastness, can be studied using molecular docking simulations. These simulations can predict the binding energy and preferred orientation of the dye molecule within the polymer structure of a textile fiber.

Quantitative Structure-Property Relationship (QSPR) models are another powerful tool. mdpi.com These statistical models correlate a set of calculated molecular descriptors with experimentally determined properties. By developing a QSPR model for a class of similar azo dyes, it would be possible to predict the color and fastness properties of C.I. This compound with a reasonable degree of accuracy.

Table 1: Key Molecular Descriptors for Predicting Dye Properties

DescriptorPredicted PropertyComputational Method
λmax (Maximum Absorption Wavelength)ColorTD-DFT
HOMO-LUMO Energy GapColor Intensity & PhotostabilityDFT
Bond Dissociation EnergyLight FastnessDFT
Binding Energy with FiberWash FastnessMolecular Docking
Solvation EnergySolubility & Dyeing PerformanceDFT/Continuum Solvation Models

Theoretical Insights into Biodegradation Pathways based on Molecular Structure

The biodegradation of azo dyes is a critical area of research due to the environmental persistence of these compounds. Theoretical studies provide valuable insights into the probable mechanisms of microbial degradation. The molecular structure of C.I. This compound suggests several key features that would influence its biodegradability.

The initial and most crucial step in the anaerobic biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). mdpi.com This process is typically carried out by microbial azoreductase enzymes. Computational studies can model the interaction of the dye molecule with the active site of these enzymes. The susceptibility of the azo bond to reduction is influenced by the electronic properties of the aromatic rings it connects. The presence of electron-withdrawing groups, such as the chloro and sulfonic acid groups in C.I. This compound, can affect the electron density around the azo bond and, consequently, the rate of its reduction.

Following the cleavage of the azo bond, the resulting aromatic amines are further degraded, usually under aerobic conditions. mdpi.com The specific structure of these amines dictates their subsequent degradation pathways. For C.I. This compound, reductive cleavage would likely result in two primary aromatic amines. Computational tools can be used to predict the subsequent enzymatic reactions, such as hydroxylation and ring cleavage, that these amines would undergo. By calculating the reactivity of different sites on the aromatic rings, it's possible to propose the most likely points of enzymatic attack.

Table 2: Predicted Biodegradation Products of C.I. This compound

Initial ReactantPredicted Intermediate Products (Aromatic Amines)
C.I. This compound3-amino-4-hydroxy-5-((phenylsulfonyl)oxy)naphthalene-2,7-disulfonic acid
1-amino-3-chlorobenzene

It is important to note that these are predicted pathways, and the actual biodegradation process can be more complex, involving a variety of microorganisms and enzymes. nih.gov However, theoretical and computational studies provide a valuable framework for understanding and predicting the environmental fate of C.I. This compound.

Environmental Degradation and Remediation Strategies for C.i. Mordant Orange 29

Biological Degradation Pathways of C.I. Mordant Orange 29 and Related Azo Dyes

Biological treatment methods are considered cost-effective and environmentally friendly alternatives for the remediation of azo dye-containing wastewater. ijcmas.comnih.gov These processes utilize the metabolic capabilities of various microorganisms, including bacteria, fungi, and algae, to decolorize and degrade these complex synthetic compounds. nih.govnih.gov

Microbial degradation of azo dyes is a two-stage process, often requiring an initial anaerobic or anoxic step followed by an aerobic one. ijcmas.commdpi.com The primary mechanism of decolorization involves the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. nih.gov This initial breakdown results in the formation of generally colorless but potentially hazardous aromatic amines. mdpi.com Subsequent aerobic degradation of these aromatic amines can lead to complete mineralization into simpler, non-toxic compounds. ijcmas.comnih.gov

Bacterial Degradation: A variety of bacterial species have demonstrated the ability to decolorize azo dyes. For instance, a marine-isolated bacterium, Halomonas sp. MO-11, has shown high efficiency in degrading the related C.I. Mordant Orange 1. garph.co.uk Under optimal conditions, this strain achieved up to 91% decolorization within 24 hours. garph.co.uk The degradation was confirmed by GC-MS analysis, which identified several smaller molecular weight products, indicating the breakdown of the parent dye molecule. garph.co.uk Another study identified Micrococcus sp. DBS 2 as capable of decolorizing the azo dye Orange MR, with optimal conditions at a pH of 6 and a temperature of 35°C. nih.gov The efficiency of bacterial decolorization is often influenced by factors such as dye concentration, pH, temperature, and the presence of co-substrates. garph.co.uknih.gov For example, the decolorization of Orange MR by Micrococcus sp. was inversely proportional to the initial dye concentration. nih.gov

Fungal Degradation: Fungi, particularly white-rot fungi, are also highly effective in degrading azo dyes through the action of extracellular ligninolytic enzymes like laccases, manganese peroxidases, and lignin peroxidases. ijcmas.comresearchgate.net These enzymes have a non-specific oxidative mechanism. ijcmas.com Fungi can decolorize dyes through two primary mechanisms: biosorption (adsorption of the dye onto the fungal biomass) and biodegradation via enzymatic action. researchgate.netbiotechnologia-journal.org A study on the biodegradation of Mordant Orange-1 by the newly isolated fungus Trichoderma harzianum RY44 demonstrated its capability for decolorization. researchgate.net The study found that the degradation process was enhanced by the presence of specific carbon and nitrogen sources and was influenced by pH, with efficiency decreasing as the pH increased from 81.7% to 60.5%. researchgate.net The degradation of Mordant Orange-1 by T. harzianum RY44 was found to proceed through the formation of benzoic acid, which was then transformed into salicylic acid. researchgate.net

Table 1: Bacterial and Fungal Degradation of Mordant Orange and Related Azo Dyes

MicroorganismDyeDecolorization EfficiencyOptimal ConditionsReference
Halomonas sp. MO-11C.I. Mordant Orange 191% in 24 hoursHigh salinity garph.co.uk
Micrococcus sp. DBS 2Orange MR93.18% (at 100 ppm) in 48 hourspH 6, 35°C nih.gov
Trichoderma harzianum RY44Mordant Orange-1Up to 81.7%Acidic to neutral pH, presence of specific carbon/nitrogen sources researchgate.net
Aspergillus niger & Trichoderma virideSynozol dyes (Blue, Yellow, Red)Up to 90% (A. niger) and 87% (T. viride) in 60 daysNot specified nih.gov

The key enzymes responsible for the initial reductive cleavage of the azo bond in bacteria are azoreductases. nih.govnih.gov These enzymes catalyze the transfer of reducing equivalents, typically from NADH or NADPH, to the azo dye, breaking the -N=N- bond. researchgate.netnih.gov This enzymatic reaction is the rate-limiting step in the decolorization process. emergentresearch.org Azo reductases can be oxygen-sensitive or oxygen-insensitive. nih.gov While anaerobic conditions are generally required for the reductive cleavage, some bacteria possess oxygen-tolerant azoreductases that can function under microaerophilic or even aerobic conditions. ijcmas.comnih.gov

The activity of azoreductase is crucial for the detoxification process. For example, azoreductase from Bacillus velezensis was shown to degrade Direct Red 28 by cleaving the azo bond, leading to the formation of aromatic amines like benzidine. nih.gov While these initial products can be mutagenic, prolonged incubation allowed the culture to degrade them further, resulting in detoxification. nih.gov The specificity of azoreductases can vary, with some enzymes capable of degrading a wide range of azo dyes. researchgate.net The efficiency of the enzymatic reaction is dependent on cofactors like NADH and is influenced by environmental parameters such as pH and temperature. emergentresearch.org

Algae, including both microalgae and cyanobacteria, represent another group of microorganisms capable of biodegrading azo dyes. nih.govnih.gov They can remove dyes through biosorption onto their cell walls or through enzymatic degradation. nih.gov Similar to bacteria, algae also possess azo reductase enzymes that facilitate the cleavage of the azo linkage. nih.govekb.egekb.eg

Studies have shown that certain algal species can effectively decolorize various azo dyes. For instance, Chlorella vulgaris demonstrated a 55.22% degradation of Disperse Orange 2RL after 7 days of incubation. ekb.egekb.eg This degradation was associated with an induction of azoreductase enzyme activity. ekb.egekb.eg The rate and extent of algal biodegradation are influenced by several factors:

Algal Species and Dye Structure: The degradation efficiency varies significantly depending on the specific algal strain and the molecular structure of the dye. nih.gov

pH: The optimal pH for dye decolorization can vary. For example, studies on Reactive Blue azo dye found an optimal pH of 7.0 for two selected algal strains. researchgate.net

Temperature: Temperature affects both algal growth and enzyme activity. An optimal temperature of 30°C was reported for the decolorization of Reactive Blue by algae. researchgate.net

Nutrient Availability: The presence of co-substrates, such as nitrogen and phosphorus sources, can enhance the degradation process. researchgate.net

Light Conditions: As photosynthetic organisms, light availability is a critical factor for algal growth and metabolic activity, which in turn affects dye degradation. researchgate.net

Advanced Oxidation Processes (AOPs) for C.I. This compound Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). sciencepub.net These methods are particularly effective for treating recalcitrant compounds like azo dyes that are resistant to conventional biological treatment.

Photocatalysis is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO2), and a source of light (like UV or solar) to generate hydroxyl radicals. nih.govmdpi.com When TiO2 is irradiated with light of sufficient energy, it generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species (ROS), including •OH radicals, that can degrade dye molecules. nih.gov

The photocatalytic degradation of various azo dyes, including mordant dyes, has been extensively studied. Nitrogen-doped TiO2 nanocatalysts have shown high reactivity for the degradation of azo dyes like acid orange 7 under visible light, achieving 95% decolorization in one hour under UV illumination and complete decolorization in three hours under direct sunlight. nih.gov

Other prominent AOPs for azo dye degradation include the UV/H2O2 process and Fenton-based reactions.

UV/H2O2 Process: This method involves the photolysis of hydrogen peroxide (H2O2) by ultraviolet (UV) radiation to generate hydroxyl radicals. The kinetics of the photodegradation of C.I. Mordant Orange 1 using the UV/H2O2 process have been investigated. sciencepub.net The study found that the degradation rate followed pseudo-first-order kinetics. The efficiency of the process was dependent on the initial concentrations of both the dye and H2O2, as well as the pH of the solution, with optimal degradation observed at pH 3.0. sciencepub.net

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe2+) with H2O2 to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV or visible light to photoreduce ferric ions (Fe3+) back to Fe2+, thereby regenerating the catalyst and producing additional hydroxyl radicals. Both Fenton and photo-Fenton processes have been shown to be highly effective in degrading C.I. Mordant Orange 1. sciencepub.net The photo-Fenton process demonstrated superior treatment efficiency compared to the standard Fenton process for this dye. The degradation was significantly faster than photolysis with UV/H2O2 alone, highlighting the catalytic effect of the iron ions. sciencepub.net

Table 2: Comparison of AOPs for C.I. Mordant Orange 1 Degradation

ProcessKey ReagentsOptimal pHKinetic ModelKey FindingsReference
UV/H₂O₂UV light, H₂O₂3.0Pseudo-first-orderDegradation rate dependent on dye and H₂O₂ concentration. sciencepub.net
FentonFe²⁺, H₂O₂3.0Pseudo-first-orderMuch faster degradation than the photolytic process. sciencepub.net
Photo-FentonFe²⁺, H₂O₂, UV light3.0Pseudo-first-orderShowed the highest treatment efficiency among the three processes. sciencepub.net

Adsorption-Based Removal Technologies for C.I. This compound from Aqueous Solutions

Adsorption is a surface phenomenon where dye molecules (adsorbate) accumulate on the surface of a solid material (adsorbent). The effectiveness of this process depends on the physical and chemical characteristics of both the adsorbent and the dye, as well as various operational parameters. Research into adsorption technologies for dyes similar to C.I. This compound, such as Mordant Orange 1, has highlighted the potential of low-cost adsorbents like coal fly ash.

Development and Characterization of Novel Adsorbents for Dye Removal

While specific research on novel adsorbents for C.I. This compound is not extensively available in the public domain, studies on analogous mordant dyes provide a framework for potential research directions. The development of effective adsorbents focuses on materials with high surface area, porous structure, and favorable surface chemistry for dye binding.

Commonly investigated adsorbents for dye removal include activated carbon, clays, zeolites, and various biomass-based materials. Characterization of these materials is crucial to understand their adsorption capabilities. Key characterization techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent's surface that are responsible for dye binding.

Scanning Electron Microscopy (SEM): To observe the surface morphology and porosity of the adsorbent.

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution, which are critical for adsorption capacity.

X-ray Diffraction (XRD): To analyze the crystalline structure of the adsorbent material.

Point of Zero Charge (pHpzc): To determine the pH at which the adsorbent surface has a net neutral charge, which influences the electrostatic interaction with charged dye molecules.

A hypothetical characterization of a novel biomass-based adsorbent for this compound could yield the data presented in Table 1.

Table 1: Hypothetical Physicochemical Characteristics of a Novel Adsorbent for C.I. This compound Removal

ParameterValueUnit
BET Surface Area150.5m²/g
Total Pore Volume0.25cm³/g
Average Pore Diameter3.5nm
Point of Zero Charge (pHpzc)6.8-
Key FTIR Peaks3400 cm⁻¹ (O-H), 1630 cm⁻¹ (C=O)-

Optimization of Adsorption Parameters for Enhanced Remediation

The efficiency of the adsorption process for dye removal is highly dependent on several operational parameters. Optimizing these parameters is essential to maximize removal efficiency and understand the adsorption mechanism. Key parameters include:

pH: The pH of the aqueous solution affects the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes like many mordant dyes, a lower pH often leads to higher adsorption due to the protonation of the adsorbent surface, creating a positive charge that attracts the anionic dye.

Adsorbent Dosage: Increasing the amount of adsorbent generally increases the number of available active sites, leading to higher dye removal until a point of saturation is reached.

Contact Time: The removal of dye increases with contact time until equilibrium is established, at which point the rate of adsorption equals the rate of desorption.

Initial Dye Concentration: The initial concentration provides the driving force for the mass transfer of dye molecules from the solution to the adsorbent surface. Typically, the removal percentage is higher at lower initial concentrations, while the adsorption capacity (mg of dye per g of adsorbent) increases with higher initial concentrations.

Temperature: Temperature can influence the adsorption process by affecting the solubility and diffusion rate of the dye molecules. The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) can be calculated to determine if the process is spontaneous, endothermic, or exothermic.

Table 2 illustrates the results of hypothetical batch experiments conducted to optimize these parameters for the removal of C.I. This compound.

Table 2: Optimization of Adsorption Parameters for C.I. This compound Removal Efficiency

ParameterRange StudiedOptimal ValueRemoval Efficiency at Optimum (%)
pH2.0 - 10.04.095.2
Adsorbent Dosage0.5 - 5.0 g/L2.0 g/L94.8
Contact Time10 - 180 min120 min96.5
Initial Dye Concentration20 - 200 mg/L50 mg/L97.1
Temperature298 - 328 K308 K96.3

Based on such optimization studies, researchers can determine the most effective conditions for scaling up the process for industrial wastewater treatment. Further research, including isotherm and kinetic modeling, would be necessary to fully elucidate the adsorption mechanism of C.I. This compound onto specific adsorbents.

Applications of C.i. Mordant Orange 29 in Advanced Research Fields

C.I. Mordant Orange 29 as a Probe in Biological and Histological Research

Dyes are critical tools in biological and histological studies, enabling researchers to visualize and analyze cellular and tissue structures that are otherwise transparent. C.I. This compound serves as a valuable probe in this domain, aiding in a range of applications from basic research to diagnostics. medchemexpress.com As a mordant dye, its mechanism involves the formation of a coordination complex with a metallic salt (the mordant), which then acts as a link to bind the dye to specific components within a tissue sample. This interaction is crucial for achieving stable and specific staining.

C.I. This compound is utilized by researchers to observe and analyze the intricate structures of cells. medchemexpress.com By selectively binding to certain cellular components, it provides the necessary contrast for microscopic examination. This capability is fundamental to histology, where understanding tissue morphology is key. Furthermore, its properties as a fluorescent and labeling dye allow it to be used in tracking specific biomolecules within a cellular environment, offering insights into their distribution and transport pathways. medchemexpress.com

Beyond static observation, this dye is also a tool for evaluating dynamic cellular processes. It can be applied to help assess cell functions and to distinguish between different types of cells within a heterogeneous population. medchemexpress.com The ability to differentiate cell types is particularly important in developmental biology and pathology, where identifying specific cells is essential for understanding tissue development and disease progression. medchemexpress.com

Functional Material Development Incorporating C.I. This compound

The unique chemical and photophysical properties of C.I. This compound have led to its exploration in the field of materials science for the development of advanced functional materials.

C.I. This compound has been identified as a compound with potential applications in emerging energy technologies, specifically in dye-sensitized solar cells (DSSCs). medchemexpress.com In a DSSC, a dye acts as a photosensitizer, absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Mordant dyes are noted for their ability to form strong coordination complexes with the TiO₂ surface, which is a critical feature for an effective sensitizer. This strong binding facilitates the efficient transfer of electrons from the dye to the semiconductor upon light absorption, which is the foundational step of the photovoltaic process in these devices.

While azo dyes as a broad class of compounds are investigated for their nonlinear optical (NLO) properties due to their extended π-conjugated systems, specific research detailing the NLO characteristics of C.I. This compound is not available in the retrieved results. Similarly, though fluorescent dyes are being explored in the general field of molecular memory for high-density data storage, no specific studies linking C.I. This compound to this application have been identified.

C.I. This compound in Analytical and Environmental Tracing Studies

In the field of analytical science, C.I. This compound is classified as a chemical analytical dye. medchemexpress.com This classification indicates its utility in methods of chemical analysis, likely as an indicator or a staining agent for the identification and quantification of specific analytes. However, detailed applications or research findings regarding its use in environmental tracing studies are not specified in the available search results.

Application in Forensic Dye Comparison and Identification

In forensic science, the analysis of textile fibers is a critical form of trace evidence that can link suspects to crime scenes. ojp.govnih.gov The color of a fiber is a key characteristic, and the chemical identification of the dyes used provides a powerful tool for discrimination, especially for common natural fibers like cotton or wool. nih.gov

Forensic analysis of dyes involves extracting the colorant from a fiber and analyzing it using sophisticated techniques. researchgate.net Methods like ultra-performance liquid chromatography (UPLC) are employed to separate individual dye components, creating a chemical "fingerprint" of the dye formulation. ojp.gov This allows for a more reliable comparison than simple visual assessment. nih.gov

Mordant dyes, such as C.I. This compound, are a specific class of colorants that form a complex with a metal mordant (like chromium) within the fiber, which firmly binds the dye. researchgate.netut.ee The forensic analysis of these dyes requires specialized extraction protocols designed to break these chemical bonds. ojp.gov While detailed methodologies exist for various dye classes on fibers like nylon, cotton, and polyester, specific published research detailing the forensic characterization of C.I. This compound on textile evidence is not extensively documented in the available literature.

Table 1: General Methodologies in Forensic Fiber Dye Analysis

Analytical Technique Purpose Applicability to Mordant Dyes
Microspectrophotometry (MSP) Non-destructive analysis of color and UV-visible absorbance spectra directly on the fiber. Provides initial color comparison data.
High-Performance Liquid Chromatography (HPLC/UPLC) Separates extracted dye components for comparison and identification. A primary method following specialized extraction to break the dye-mordant bond.

| Mass Spectrometry (MS) | Determines the molecular weight and structure of dye components for definitive identification. | Used in conjunction with HPLC/UPLC for structural analysis of the extracted dye molecule. |

Tracing Water and Solute Transport in Environmental Systems

Dyes are valuable tools used as tracers to visualize and study the movement of water and dissolved substances (solutes) through soils and aquifers. cornell.edu An ideal tracer dye should be mobile, easily visible or detectable, and non-toxic. cornell.edu Dyes like Brilliant Blue FCF and various acid dyes are commonly used to map water flow paths, identify preferential flow channels in soil, and determine transport characteristics in groundwater systems. cornell.edu The selection of a dye depends on its chemical properties and interaction with the environmental matrix. While the use of dyes in hydrology is a well-established field, there is no specific mention in the scientific literature of C.I. This compound being used for tracing water and solute transport.

Development of Electrochemical Sensing Strategies for Orange Dyes

Electrochemical sensors offer a sensitive and selective method for detecting synthetic dyes in various samples, including industrial wastewater and food products. mdpi.com These techniques rely on the electroactive nature of the dye molecules, particularly functional groups like the azo (-N=N-) group found in many orange dyes. mdpi.com The fundamental principle involves applying an electrical potential to an electrode, which causes the dye to undergo a redox reaction, generating a measurable current proportional to its concentration. mdpi.comnih.gov

Research in this area has focused on developing advanced sensor platforms using nanomaterials like carbon nanotubes and graphene to enhance sensitivity and achieve very low detection limits. mdpi.comnih.gov While extensive studies have been conducted on the electrochemical detection of synthetic orange dyes such as Orange II, specific research detailing the development of electrochemical sensing strategies for C.I. This compound is not prominent in existing literature. mdpi.com However, the general principles would apply to its detection if it were a target analyte.

Table 2: Principles of Electrochemical Dye Sensing

Principle Description Relevance to Azo Dyes
Voltammetry A potential is applied to an electrode and the resulting current from the dye's oxidation or reduction is measured. The azo group is the primary electroactive center, making this technique highly applicable. mdpi.com
Modified Electrodes Electrode surfaces are coated with polymers or nanomaterials to improve sensitivity and selectivity. Enhances the signal by pre-concentrating the dye at the electrode surface.

| Molecularly Imprinted Polymers (MIPs) | Polymers are created with custom-shaped cavities that specifically bind to the target dye molecule. | Offers high selectivity for a specific dye, even in complex mixtures. nih.gov |

C.I. This compound in Cultural Heritage Science

The identification of dyes in historical artifacts provides crucial information about their age, origin, and the technologies available at the time of their creation. ut.eenih.gov

Identification of Early Synthetic Dyes in Historical Artifacts

Until the mid-19th century, all dyes were derived from natural sources. metmuseum.org The discovery of the first synthetic dyes marked a revolution in textile production. Identifying these early synthetic colorants on historical textiles is a key area of research in cultural heritage. ut.ee Mordant dyeing is an ancient technique where a metal salt (mordant) is used to fix a colorant to the fiber. metmuseum.orgijcs.ro

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Scanning Electron Microscopy with Energy Dispersive X-ray analysis (SEM-EDX) are used to characterize the organic dye molecules and identify the inorganic mordants used. ijcs.ro While many studies focus on identifying natural mordant dyes (e.g., those based on flavonoids or anthraquinones) and other early synthetic dyes, specific instances of C.I. This compound being identified on historical artifacts are not documented in the available research. metmuseum.orgdiva-portal.org

Studying Degradation Pathways in Preservative Contexts

Understanding how dyes degrade over time due to exposure to light, humidity, and atmospheric pollutants is essential for the conservation and preservation of cultural heritage objects. This knowledge helps conservators select appropriate storage conditions and treatment methods. Research in this area often involves artificially aging dyed textiles to study the chemical changes that occur. While the degradation of various classes of natural and synthetic dyes is a subject of ongoing study, specific research focused on the degradation pathways of C.I. This compound within preservative contexts has not been found in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments to characterize the spectral properties of C.I. Mordant Orange 29?

  • Methodological Guidance :

  • Use UV-Vis and FTIR spectroscopy to analyze absorption maxima and functional groups. Calibrate instruments using certified reference materials (e.g., potassium dichromate for UV-Vis) .
  • Document solvent systems (e.g., aqueous vs. ethanol) and pH conditions, as mordant dyes exhibit pH-dependent chromophore behavior. Include raw data tables in appendices with processed data in the main text (e.g., λmax values under varying pH) .
  • Validate reproducibility via triplicate measurements and statistical analysis (e.g., ANOVA) using software like R or Python’s SciPy .

Q. What strategies ensure data integrity when studying the environmental degradation of C.I. This compound?

  • Methodological Guidance :

  • Implement attention-check questions in surveys or lab logs (e.g., "Confirm that all reagents were stored at 25°C") to detect inconsistencies .
  • Use controlled degradation protocols (e.g., UV irradiation, microbial assays) with negative controls. Report limits of detection (LOD) for HPLC or LC-MS analyses .
  • Archive raw chromatograms and spectra in open-access repositories (e.g., Zenodo) with metadata tagging for transparency .

Q. How should researchers address conflicting literature on the metal-complexation efficiency of C.I. This compound?

  • Methodological Guidance :

  • Compare experimental conditions (e.g., metal ion concentration, temperature) across studies. Tabulate discrepancies (see Table 1 ) and design experiments to isolate variables (e.g., chelation time) .

    Table 1 : Example of Conflicting Data Analysis

    StudyMetal IonComplexation Efficiency (%)pHMethod
    AFe³⁺923.5UV-Vis
    BFe³⁺784.0ICP-OES

Advanced Research Questions

Q. What computational approaches can predict the binding mechanisms of C.I. This compound with rare-earth metal ions?

  • Methodological Guidance :

  • Perform density functional theory (DFT) calculations using Gaussian or ORCA software to model ligand-metal interactions. Validate with experimental X-ray crystallography or EXAFS data .
  • Compare computational results with empirical stability constants (log K values) from potentiometric titrations .

Q. How can researchers resolve contradictions in the toxicity profile of C.I. This compound across in vitro and in vivo studies?

  • Methodological Guidance :

  • Design cross-species assays (e.g., zebrafish embryos vs. human cell lines) under standardized OECD guidelines. Include dose-response curves and LC50 values .
  • Use metabolomics (e.g., GC-MS) to identify species-specific degradation pathways and toxic metabolites .

Q. What advanced statistical methods are suitable for analyzing time-dependent photostability data of C.I. This compound?

  • Methodological Guidance :

  • Apply time-series analysis (e.g., autoregressive models) to degradation kinetics. Use Kaplan-Meier survival curves for comparing half-lives under varying light intensities .
  • Report uncertainty margins using Monte Carlo simulations to account for instrument error .

Key Methodological Considerations

  • Literature Review : Differentiate primary sources (e.g., journals with impact factors >3.0) from secondary reviews. Cite using ACS or RSC formatting .
  • Ethical Compliance : For studies involving human participants (e.g., handling dyes in lab settings), document informed consent procedures, including risks and data anonymization .
  • Data Reproducibility : Share protocols on platforms like Protocols.io and include step-by-step reagent preparation (e.g., mordant bath composition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.